- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

Cas no 959862-91-0 (SSEA-1-PrNH2)

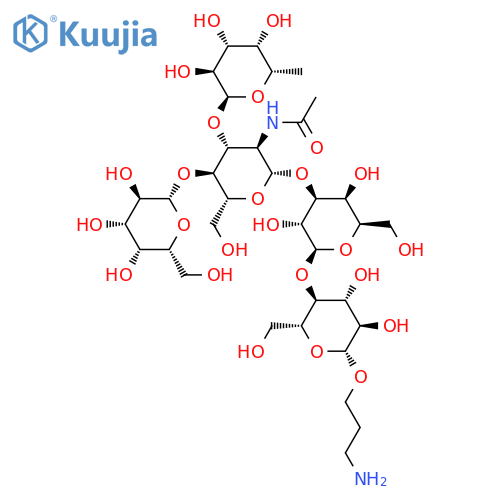

SSEA-1-PrNH2 structure

상품 이름:SSEA-1-PrNH2

SSEA-1-PrNH2 화학적 및 물리적 성질

이름 및 식별자

-

- SSEA-1-PrNH2

- Fucα(1-3)[Galβ(1-4)]GlcNAcβ(1-3)Galβ(1-4)Glc-β-propylamine

- β-D-Glucopyranoside, 3-aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-

- 3-Aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (ACI)

-

- 인치: 1S/C35H62N2O25/c1-10-17(43)20(46)23(49)33(54-10)61-29-16(37-11(2)42)31(57-15(9-41)28(29)60-34-24(50)21(47)18(44)12(6-38)55-34)62-30-19(45)13(7-39)56-35(26(30)52)59-27-14(8-40)58-32(25(51)22(27)48)53-5-3-4-36/h10,12-35,38-41,43-52H,3-9,36H2,1-2H3,(H,37,42)/t10-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22+,23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-/m0/s1

- InChIKey: AUQREZNRUDIELU-JNVGAKKBSA-N

- 미소: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)[C@@H]1[C@@H](NC(=O)C)[C@H](O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](OCCCN)O[C@@H]3CO)[C@@H]2O)O[C@H](CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

실험적 성질

- 밀도: 1.66±0.1 g/cm3(Predicted)

- 비등점: 1219.2±65.0 °C(Predicted)

- 산도 계수(pKa): 12.68±0.70(Predicted)

SSEA-1-PrNH2 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1188249-1mg |

N-((2S,3R,4R,5S,6R)-2-(((2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-(3-Aminopropoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydr |

959862-91-0 | BR | 1mg |

$114.0 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873954-1mg |

SSEA-1-PrNH2 |

959862-91-0 | BR | 1mg |

¥950.00 | 2022-08-31 |

SSEA-1-PrNH2 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

참조

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

합성회로 3

반응 조건

1.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

참조

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

SSEA-1-PrNH2 Raw materials

- a-L-Galactopyranoside,4-methylphenyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-

- 4-Methylphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-6-O-(phenylmethyl)-1-thio-β-D-glucopyranoside

- 3-Azidopropyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,4,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside

SSEA-1-PrNH2 Preparation Products

SSEA-1-PrNH2 관련 문헌

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

959862-91-0 (SSEA-1-PrNH2) 관련 제품

- 1806599-94-9(Ethyl 2-(2-carboxyethyl)-4-ethoxybenzoate)

- 1379431-07-8((2E)-3-(3-bromopyridin-2-yl)prop-2-enoic acid)

- 2680792-79-2(tert-butyl N-(4-chloro-3-fluoro-5-nitrophenyl)methylcarbamate)

- 883107-61-7(4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde)

- 1535372-28-1(3-Cyclobutoxy-5-fluoroaniline)

- 1804683-22-4(2-(Difluoromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1779121-54-8(4-Fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester)

- 2034450-98-9(N-{2-2-(pyrazin-2-yl)-1H-imidazol-1-ylethyl}-2-3-(trifluoromethyl)phenylacetamide)

- 1593825-57-0(2-(1-bromo-3-chloro-2-methylpropan-2-yl)oxyoctane)

- 1804854-01-0(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)-3-hydroxypyridine)

추천 공급업체

Xiamen PinR Bio-tech Co., Ltd.

골드 회원

중국 공급자

대량

Jincang Pharmaceutical (Shanghai) Co., LTD.

골드 회원

중국 공급자

시약

BIOOKE MICROELECTRONICS CO.,LTD

골드 회원

중국 공급자

시약

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

시약

pengshengyue

골드 회원

중국 공급자

대량